molecular formula C5H8N2S4Zn B11929832 zinc;N-[(2R)-1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate

zinc;N-[(2R)-1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate

Cat. No.: B11929832
M. Wt: 289.8 g/mol
InChI Key: KKMLIVYBGSAJPM-AENDTGMFSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of zinc;N-[(2R)-1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate involves the reaction of carbon disulfide with 1,2-diaminopropane in the presence of sodium hydroxide. The resulting product is then reacted with zinc sulfate to form the final compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors and precise temperature and pH control .

Chemical Reactions Analysis

Types of Reactions

Zinc;N-[(2R)-1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Zinc;N-[(2R)-1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate has several scientific research applications:

Comparison with Similar Compounds

Properties

Molecular Formula

C5H8N2S4Zn

Molecular Weight

289.8 g/mol

IUPAC Name

zinc;N-[(2R)-1-(sulfidocarbothioylamino)propan-2-yl]carbamodithioate

InChI

InChI=1S/C5H10N2S4.Zn/c1-3(7-5(10)11)2-6-4(8)9;/h3H,2H2,1H3,(H2,6,8,9)(H2,7,10,11);/q;+2/p-2/t3-;/m1./s1

InChI Key

KKMLIVYBGSAJPM-AENDTGMFSA-L

Isomeric SMILES

C[C@H](CNC(=S)[S-])NC(=S)[S-].[Zn+2]

Canonical SMILES

CC(CNC(=S)[S-])NC(=S)[S-].[Zn+2]

Origin of Product

United States

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